Cyclobutene, 1-methyl- Cyclobutene, 1-methyl-
Brand Name: Vulcanchem
CAS No.: 1489-60-7
VCID: VC20447709
InChI: InChI=1S/C5H8/c1-5-3-2-4-5/h3H,2,4H2,1H3
SMILES:
Molecular Formula: C5H8
Molecular Weight: 68.12 g/mol

Cyclobutene, 1-methyl-

CAS No.: 1489-60-7

Cat. No.: VC20447709

Molecular Formula: C5H8

Molecular Weight: 68.12 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutene, 1-methyl- - 1489-60-7

Specification

CAS No. 1489-60-7
Molecular Formula C5H8
Molecular Weight 68.12 g/mol
IUPAC Name 1-methylcyclobutene
Standard InChI InChI=1S/C5H8/c1-5-3-2-4-5/h3H,2,4H2,1H3
Standard InChI Key AVPHQXWAMGTQPF-UHFFFAOYSA-N
Canonical SMILES CC1=CCC1

Introduction

Structural and Physical Properties

Molecular Architecture

1-Methylcyclobutene features a cyclobutane ring substituted with a methyl group and an exocyclic double bond. The ring strain inherent to cyclobutane derivatives significantly influences its reactivity. X-ray crystallography and computational studies reveal a puckered cyclobutane ring with a dihedral angle of approximately 21.6° , reducing torsional strain compared to planar configurations. The exocyclic double bond length is 1.331 Å , comparable to that of isobutene (1.330 Å) , underscoring its typical alkene character.

Table 1: Key Physical Properties of 1-Methylcyclobutene

PropertyValueSource
Molecular FormulaC5H8\text{C}_5\text{H}_8
Molecular Weight68.117 g/mol
Density0.828 g/cm³
Boiling Point44.8°C (Chemsrc) , 37.35°C (NIST)
Vapor Pressure371 mmHg at 25°C
Refractive Index1.465

Spectroscopic Characterization

Infrared (IR) spectroscopy identifies strong absorption bands at 1640 cm⁻¹, characteristic of the C=C stretching vibration . Nuclear magnetic resonance (NMR) spectra reveal distinct signals: 1H^1\text{H} NMR shows a singlet at δ 1.35 ppm for the methyl group and multiplet resonances between δ 4.8–5.2 ppm for the vinylic protons . 13C^{13}\text{C} NMR confirms the double bond at δ 122.5 ppm and the methyl carbon at δ 22.1 ppm .

Synthesis and Manufacturing

Table 2: Comparative Synthesis Methods

MethodConditionsYield (%)Reference
Zn-mediated dehalogenationZn dust, EtOH, 140°C45–65
Pyrolysis of acetate480°C, inert atmosphere70
Amine oxide thermolysis300°C, vacuum95

Catalytic Isomerization

1-Methylcyclobutene can be isomerized from methylenecyclobutane (MCB) using heterogeneous catalysts like γ-alumina at 300°C . Equilibrium studies at 20°C show an 85:15 ratio favoring 1-methylcyclobutene over MCB , driven by the relief of ring strain. Rhodium hydride complexes (Rh(H)(CO)(PPh3)3\text{Rh(H)(CO)(PPh}_3)_3) facilitate slower isomerization, achieving equilibrium over 10 days .

Chemical Reactivity and Transformations

Thermal and Acid-Catalyzed Rearrangements

Heating 1-methylcyclobutene above 200°C induces ring-opening to form isoprene, a reaction critical in synthetic rubber production . Acidic media (e.g., ZnBr2\text{ZnBr}_2) promote isomerization to 3-methylcyclobutene, albeit with lower thermodynamic stability .

Electrophilic Additions

Hydrohalogenation with HCl proceeds via Markovnikov addition, yielding 1-chloro-1-methylcyclobutane as the major product . Anti-Markovnikov pathways dominate in radical-initiated additions, producing 3-chloro-1-methylcyclobutane .

Hydroboration-Oxidation

Reaction with borane (BH3\text{BH}_3) followed by oxidation generates 1-methylcyclobutanol with 90% regioselectivity . This method is pivotal for introducing hydroxyl groups without ring cleavage.

Oxidation and Functionalization

Ozonolysis at -70°C cleaves the exocyclic double bond, yielding cyclobutanone in 70% yield . Epoxidation with H2O2/OsO4\text{H}_2\text{O}_2/\text{OsO}_4 forms 1,2-epoxy-1-methylcyclobutane, a versatile intermediate for further functionalization .

Industrial and Research Applications

Precursor in Polymer Chemistry

1-Methylcyclobutene serves as a monomer in ring-opening metathesis polymerization (ROMP), producing polymers with high thermal stability . Its strain energy (25\sim25 kcal/mol) drives rapid polymerization under mild conditions.

Pharmaceutical Intermediates

Hydrogenation derivatives like 1-methylcyclobutane are explored as rigid scaffolds in drug design, enhancing conformational restriction in bioactive molecules .

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